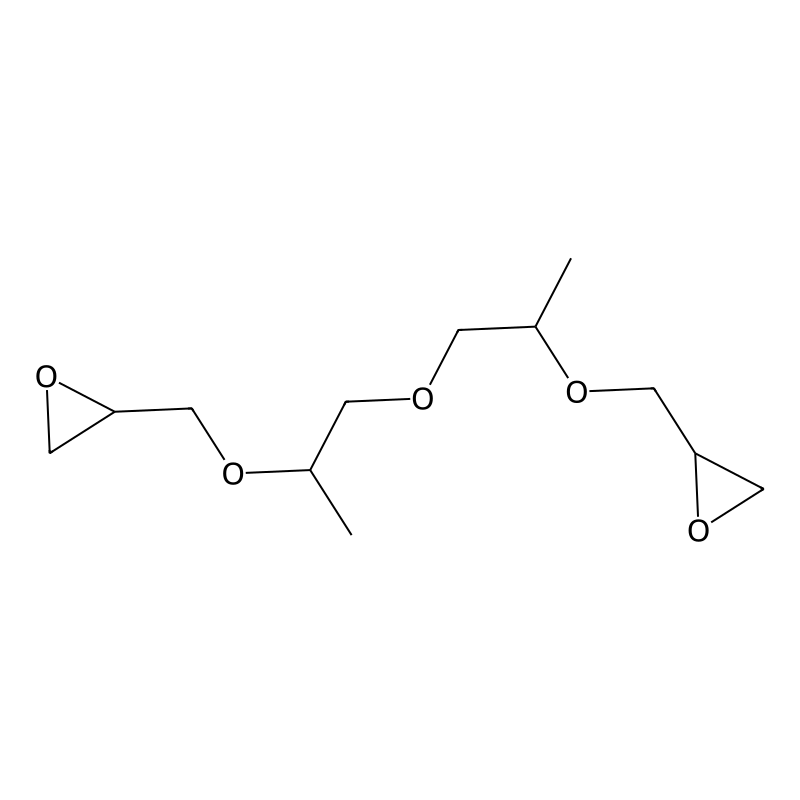

Dipropylene glycol diglycidyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Epoxy Resin Modifier

Field: Material Science

Application: Dipropylene glycol diglycidyl ether is used as a modifier for epoxy resins as a reactive diluent and flexibilizer.

Results: These reactive diluent modified epoxy resins may then be further formulated into CASE applicationscoatings, adhesives, sealants, and elastomers.

Preparation of Anti-Corrosive Solvent-Free Coatings

Field: Industrial Chemistry

Application: Dipropylene glycol diglycidyl ether is used in the preparation of anti-corrosive solvent-free coatings.

Synthesis of Waterborne Polymers

Field: Polymer Chemistry

Application: Synthesis of waterborne polymers has been a feature with this substance.

Results: The material maybe used to produce polymers with shape memory and good thermomechanical properties.

Latex Emulsion Coatings

Application: Dipropylene glycol diglycidyl ether is often incorporated into latex emulsion coatings.

Method: DOWANOLTM DPM glycol ether can be used to prevent shocking (coagulation of emulsion) when hydrophobic solvents are used.

Synthesis of New Liquid Crystalline Diglycidyl Ethers

Field: Organic Chemistry

Application: Dipropylene glycol diglycidyl ether is used in the synthesis of new liquid crystalline diglycidyl ethers.

Results: All the diglycidyl ethers prepared exhibit nematic mesophases.

Synthesis of Other Molecules

Treating Textiles

Field: Textile Industry

Application: Diglycidyl ethers, including Dipropylene glycol diglycidyl ether, are used in treating textiles.

Stabilizing Chlorinated Organic Compounds

Coupling Agent for Water-Based Dilutable Coatings

Application: Dipropylene glycol diglycidyl ether is used as a coupling agent for water-based dilutable coatings.

Active Solvent for Solvent-Based Coatings

Application: Dipropylene glycol diglycidyl ether is used as an active solvent for solvent-based coatings.

Preparation of Polymer Gel

Preparation of Prepolymer Polypropylene Glycol Diglycidyl Ether Diacrylate

Solvent for Surface Coatings, Inks, Lacquers, Paints, Resins, Dyes, Agricultural Chemicals, and Other Oils and Greases

Ingredient in Hydraulic Brake Fluids

Field: Automotive Industry

Coupling Aid in Water Reducible Coatings and Cleaning Applications

Dipropylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is synthesized from dipropylene glycol and epichlorohydrin, resulting in a compound characterized by its two oxirane functionalities. The chemical formula for dipropylene glycol diglycidyl ether is , with the IUPAC name being poly[oxy(methyl-1,2-ethanediyl)],α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-. This compound serves as a reactive diluent and flexibilizer in epoxy resin formulations, contributing to improved mechanical properties and impact resistance of the resulting materials .

There is no documented information on the specific mechanism of action of DGE in scientific research.

The biological activity of dipropylene glycol diglycidyl ether has been studied primarily concerning its toxicity and potential effects on human health. While it is generally considered to have low acute toxicity, prolonged exposure may lead to skin irritation and sensitization. Toxicological assessments indicate that the compound should be handled with care, particularly in occupational settings where exposure risks are higher. Its biodegradability and environmental impact are also subjects of ongoing research, particularly in relation to its use in coatings and adhesives .

Dipropylene glycol diglycidyl ether is synthesized through a multi-step process involving the following key steps:

- Formation of Halohydrin: Dipropylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate.

- Dehydrochlorination: The halohydrin undergoes dehydrochlorination using sodium hydroxide, resulting in the formation of dipropylene glycol diglycidyl ether along with by-products such as sodium chloride and water .

- Quality Control: The epoxy equivalent weight is measured to ensure quality control during production.

This method allows for control over the molecular weight and functionality of the final product.

Dipropylene glycol diglycidyl ether has a wide range of applications, including:

- Epoxy Resins: Used as a reactive diluent and flexibilizer in epoxy formulations for coatings, adhesives, sealants, and elastomers.

- Waterborne Polymers: Its structure allows for some degree of water miscibility, making it suitable for applications requiring waterborne systems.

- Shape Memory Polymers: Employed in producing polymers with unique thermomechanical properties that can revert to a predetermined shape upon heating .

- Energy-Curable Coatings: Utilized in formulations that require curing under ultraviolet light or electron beams, enhancing flexibility while reducing uncured monomer content .

Several compounds share similarities with dipropylene glycol diglycidyl ether, including:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Polyethylene glycol diglycidyl ether | Derived from polyethylene glycol | Higher water solubility than dipropylene variant |

| Trimethylolpropane triglycidyl ether | Contains three glycidyl groups | High functionality leading to dense cross-linking |

| Butanediol diglycidyl ether | Derived from butanediol | Lower viscosity compared to dipropylene variant |

| Glycerol diglycidyl ether | Derived from glycerol | Biobased alternative with potential environmental benefits |

Dipropylene glycol diglycidyl ether is unique due to its balance between flexibility and mechanical strength, making it particularly valuable in applications requiring both properties without compromising performance .

Fundamental Chemical Characteristics

Dipropylene glycol diglycidyl ether is classified under the Chemical Abstracts Service registry number 41638-13-5, establishing its unique chemical identity within the broader glycidyl ether family. The compound exhibits the molecular formula C₁₂H₂₂O₅ with a corresponding molecular weight of 246.30 grams per mole, reflecting its substantial molecular complexity compared to simpler glycol ethers. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 2-[2-[1-(oxiran-2-ylmethoxy)propan-2-yloxy]propoxymethyl]oxirane, which precisely describes its structural arrangement of functional groups.

The compound's structural architecture features two oxirane functionalities, commonly referred to as epoxide groups, which are strategically positioned at the terminal ends of a dipropylene glycol chain. This bifunctional design enables the molecule to act as a crosslinking agent while maintaining sufficient flexibility to serve as a reactive diluent. The presence of methyl substituents along the glycol backbone distinguishes it from ethylene glycol-based analogs, providing enhanced hydrophobic characteristics and improved compatibility with organic polymer systems.

Synthesis and Manufacturing Processes

The production of dipropylene glycol diglycidyl ether follows established synthetic pathways common to glycidyl ether chemistry, involving the reaction of dipropylene glycol with epichlorohydrin. The manufacturing process typically proceeds through a two-stage mechanism, beginning with the formation of a halohydrin intermediate under carefully controlled reaction conditions. Temperature parameters generally range from 30°C to 60°C, with precise control over reactant ratios to optimize yield and minimize unwanted side reactions.

The initial synthetic step involves the nucleophilic attack of dipropylene glycol hydroxyl groups on epichlorohydrin in the presence of Lewis acid catalysts, which facilitate the formation of the glycidyl ether structure. This reaction produces a chlorohydrin intermediate that subsequently undergoes dehydrochlorination treatment with sodium hydroxide to yield the final diglycidyl ether product. The process generates sodium chloride, water, and excess sodium hydroxide as waste products, requiring appropriate treatment and disposal protocols.

Quality control measures throughout the manufacturing process include determination of the epoxy equivalent weight, which serves as a critical parameter for assessing the functional group concentration and overall product quality. The epoxy equivalent weight typically ranges from 175 to 193 grams per equivalent, corresponding to an epoxy value of 0.52 to 0.57 equivalents per 100 grams of material. Additional quality parameters include monitoring of hydrolyzable chloride content, inorganic chlorine levels, and moisture content to ensure consistent product specifications.

Dipropylene glycol diglycidyl ether represents a significant member of the glycidyl ether family, characterized by its unique molecular architecture and distinctive physicochemical properties. This compound serves as an important reactive diluent and cross-linking agent in various industrial applications, particularly in epoxy resin systems.

Molecular Architecture and Stereochemical Features

Dipropylene glycol diglycidyl ether exhibits a well-defined molecular structure with the chemical formula C₁₂H₂₂O₅ and a molecular weight of 246.30 g/mol [1] [2] [3] [4] [5]. The compound is systematically named as Oxirane,2,2'-[oxybis[(methyl-2,1-ethanediyl)oxymethylene]]bis-, reflecting its complex structural arrangement [6] [7]. The molecule is classified as a diglycidyl ether of dipropylene glycol, featuring a central dipropylene glycol backbone with two terminal glycidyl ether functionalities [1] [8] [6].

The molecular architecture consists of a flexible aliphatic chain derived from dipropylene glycol, terminated by two highly reactive epoxy groups (oxirane rings) [1] [8] [6]. The presence of multiple chiral centers throughout the structure, particularly arising from the propylene oxide units, contributes to the compound's stereochemical complexity [1] [8]. These stereochemical features influence the material's physical properties and reactivity patterns during cross-linking reactions.

The compound possesses two distinct functional group types: terminal epoxy (oxirane) groups and internal ether linkages [1] [8] [6]. The epoxy groups are three-membered cyclic ethers that exhibit significant ring strain, making them highly susceptible to nucleophilic attack and ring-opening reactions. The ether linkages provide flexibility to the molecular backbone while maintaining chemical stability under normal conditions.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₅ | [1] [2] [3] [4] [5] |

| Molecular Weight (g/mol) | 246.30 | [1] [2] [3] [4] [5] |

| Number of Epoxy Groups | 2 | [1] [8] [6] |

| CAS Number | 41638-13-5 | [1] [6] [3] [4] [5] |

| Hydrolyzable Chloride Content (%) | ≤0.2 | [6] [3] |

| Inorganic Chlorine Content (mg/kg) | ≤20 | [6] [3] |

Thermal and Rheological Characteristics

The thermal properties of dipropylene glycol diglycidyl ether are characterized by its behavior as a low-viscosity liquid with specific temperature-dependent characteristics. The compound maintains its liquid state over a wide temperature range, with a flash point exceeding 113°C, indicating reasonable thermal stability for handling and processing applications [9].

The viscosity of dipropylene glycol diglycidyl ether at 25°C ranges from 25 to 50 mPa·s, classifying it as a low-viscosity fluid [6] [3] [7]. This rheological property is particularly advantageous for its application as a reactive diluent, where it effectively reduces the viscosity of high-molecular-weight epoxy resins without significantly compromising the final mechanical properties of the cured system. The viscosity exhibits typical temperature dependence, decreasing with increasing temperature according to the Arrhenius relationship common to liquid systems [10].

The glass transition temperature of dipropylene glycol diglycidyl ether has not been directly measured, but based on its flexible molecular structure and the presence of propylene oxide units, it is estimated to fall within the range of -40 to -20°C [11]. This low glass transition temperature contributes to the material's effectiveness as a flexibilizing agent in epoxy formulations.

Thermal stability studies indicate that the compound remains stable under normal storage and processing conditions but undergoes decomposition at elevated temperatures exceeding 200°C [12]. The decomposition process typically involves the breakdown of ether linkages and the opening of epoxy rings, leading to the formation of various degradation products.

| Thermal Property | Value/Description | Reference |

|---|---|---|

| Flash Point (°C) | >113 | [9] |

| Viscosity at 25°C (mPa·s) | 25-50 | [6] [3] [7] |

| Glass Transition Temperature (°C) | -40 to -20 (estimated) | [11] |

| Decomposition Temperature (°C) | >200 | [12] |

| Vapor Pressure at 25°C (mmHg) | <0.01 | [13] |

Solubility and Reactivity Parameters

The solubility characteristics of dipropylene glycol diglycidyl ether are primarily governed by its hydrophobic nature and the presence of ether linkages throughout the molecular structure. The compound is insoluble in water due to its predominantly hydrophobic character, with the hydrophobic dipropylene glycol backbone outweighing the polar contributions from the epoxy groups [6] [14].

In contrast to its water insolubility, dipropylene glycol diglycidyl ether demonstrates excellent solubility in most organic solvents, including alcohols, ketones, and ethers [15] [6]. This broad solvent compatibility makes it highly versatile for formulation with various resin systems and enables its use in different coating and adhesive applications.

The compound exhibits exceptional miscibility with epoxy resins, which is fundamental to its function as a reactive diluent [6] [3] [16]. This compatibility extends across different types of epoxy resins, including those based on bisphenol A, bisphenol F, and novolac chemistries. The excellent miscibility ensures uniform distribution throughout the resin matrix and consistent performance in the final cured system.

Reactivity parameters are dominated by the presence of two terminal epoxy groups, which serve as the primary sites for chemical reactions [8] [17] [18]. The epoxy rings exhibit high reactivity due to the significant ring strain inherent in the three-membered cyclic ether structure. This reactivity enables various reaction pathways, including nucleophilic ring-opening reactions with amines, thiols, alcohols, and other nucleophiles.

The compound demonstrates susceptibility to hydrolysis under both acidic and basic conditions [19] [20] [17]. Under acidic conditions, the epoxy rings undergo protonation followed by nucleophilic attack, typically at the more substituted carbon atom. Basic conditions promote direct nucleophilic attack on the epoxy ring, generally occurring at the less substituted carbon atom. These hydrolysis reactions can lead to the formation of diol functionalities and potential cross-linking through secondary reactions.

Cross-linking capability represents a key reactivity parameter, with the difunctional nature of the molecule enabling it to participate in network formation [8] [6] [16]. Each molecule can form up to two covalent bonds with other reactive species, making it an effective cross-linking agent in thermoset systems. The cross-linking density achieved depends on the concentration of dipropylene glycol diglycidyl ether and the nature of the co-reactants in the system.

| Solubility/Reactivity Parameter | Description | Reference |

|---|---|---|

| Water Solubility | Insoluble | [6] [14] |

| Organic Solvent Compatibility | Excellent | [15] [6] |

| Epoxy Resin Miscibility | Excellent | [6] [3] [16] |

| Epoxy Equivalent Weight (g/eq) | 165-193 | [6] [16] [21] |

| Epoxy Value (eq/100g) | 0.52-0.57 | [6] [3] |

| Hydrolysis Susceptibility | Moderate to high | [19] [20] [17] |

| Storage Stability | Stable in dry conditions | [6] [3] |

Conventional Epoxidation Methodologies

Catalytic Pathways Using Lewis Acids

The employment of Lewis acid catalysts in the synthesis of dipropylene glycol diglycidyl ether represents one of the most established and widely utilized methodologies in industrial epoxidation processes [1] [10]. Lewis acids function as electron pair acceptors, facilitating the ring-opening and subsequent ring-closure reactions that characterize epoxide formation from glycol precursors and epichlorohydrin [11] [12]. The mechanism involves coordination of the Lewis acid to the oxygen atom of the epoxide precursor, thereby increasing the electrophilicity of the carbon atoms and promoting nucleophilic attack by the hydroxyl groups of dipropylene glycol [13] [14].

Boron trifluoride etherate emerges as the most frequently employed Lewis acid catalyst in dipropylene glycol diglycidyl ether synthesis, offering exceptional catalytic activity at relatively mild reaction conditions [1] [12]. The catalyst operates through a dual activation mechanism, simultaneously coordinating with both the epichlorohydrin molecule and the dipropylene glycol substrate [11]. This coordination significantly lowers the activation energy required for glycidyl ether bond formation while maintaining high selectivity toward the desired diglycidyl ether product [10] [15]. Typical reaction conditions utilizing boron trifluoride etherate involve temperatures ranging from 40 to 60 degrees Celsius, catalyst loadings of 0.1 to 0.5 mole percent, and reaction times of 2 to 6 hours [1].

The reaction mechanism proceeds through several distinct stages, beginning with the formation of a Lewis acid-substrate complex [12] [14]. Initial coordination of boron trifluoride etherate to the oxygen atom of epichlorohydrin creates a highly electrophilic species that readily undergoes nucleophilic attack by the primary hydroxyl groups of dipropylene glycol [11]. The resulting alkoxide intermediate subsequently undergoes intramolecular cyclization, facilitated by the continued presence of the Lewis acid catalyst, to form the characteristic three-membered epoxide ring [10] [13]. This cyclization step represents the rate-determining stage of the overall transformation and is highly sensitive to reaction temperature, catalyst concentration, and the presence of competing nucleophiles [12].

Aluminum triflate represents another significant Lewis acid catalyst system that has gained considerable attention due to its exceptional activity at parts-per-million concentration levels [15]. Research demonstrates that aluminum triflate exhibits remarkable efficiency in epoxide ring-opening reactions, achieving conversion rates exceeding 95 percent under optimized conditions [15]. The catalyst operates through a similar coordination mechanism as boron trifluoride etherate but demonstrates superior tolerance to moisture and oxygen, making it particularly attractive for industrial applications where strict anhydrous conditions are difficult to maintain [15]. Operating temperatures for aluminum triflate-catalyzed processes typically range from room temperature to 150 degrees Celsius, with reaction times varying from 1 to 4 hours depending on the specific substrate and desired conversion level [15].

Lithium perchlorate in ethereal solvents provides an alternative Lewis acid approach that offers unique advantages in terms of reaction selectivity and product distribution [12] [14]. The mechanism involves initial solvation of lithium perchlorate in diethyl ether or similar coordinating solvents, creating a Lewis acidic lithium center that can coordinate with epoxide substrates [14]. This coordination activates the epoxide toward nucleophilic attack while simultaneously providing a controlled reaction environment that minimizes side reactions and polymer formation [12]. Research indicates that lithium perchlorate-catalyzed epoxidation proceeds through a carbocation intermediate mechanism, with the stereochemical outcome determined by the preferred geometry of the carbocation formed upon epoxide ring opening [12] [14].

The development of heterogeneous Lewis acid catalysts has emerged as a significant advancement in dipropylene glycol diglycidyl ether synthesis, offering advantages in terms of catalyst recovery, process simplification, and environmental impact reduction [16] [17]. Molybdenum trioxide supported on silica represents a prominent example of such heterogeneous systems, demonstrating excellent catalytic activity for propylene epoxidation with cumene hydroperoxide as the oxidizing agent [16]. The weak Lewis acidic sites on the molybdenum trioxide-silica surface provide the active centers for epoxidation, with the total amount of Lewis acid sites directly correlating with catalytic performance [16]. These heterogeneous catalysts typically exhibit good recyclability, maintaining activity through multiple reaction cycles without significant deactivation [17].

| Method | Catalyst System | Operating Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Lewis Acid Catalyzed Epoxidation | Boron trifluoride etherate (BF₃·OEt₂) | 40-60 | 2-6 | 75-85 [1] | High selectivity, mild conditions |

| Phase-Transfer Catalyzed Synthesis | Tetrabutylammonium chloride (TBAC) | 40-65 | 3-8 | 80-90 [18] | Environmentally friendly, water-based |

| Direct Glycidylation | Sodium hydroxide | 60-80 | 4-12 | 70-82 [1] | Simple procedure, cost-effective |

| Halohydrin Formation and Dehydrochlorination | Aluminum triflate (Al(OTf)₃) | Room temperature to 150 | 1-4 | 85-95 [15] | Excellent catalytic activity at ppm levels |

Phase-Transfer Catalysis Optimization

Phase-transfer catalysis represents a sophisticated approach to dipropylene glycol diglycidyl ether synthesis that addresses many of the limitations associated with traditional homogeneous catalytic systems [18] [19]. This methodology exploits the ability of quaternary ammonium salts and related phase-transfer agents to facilitate reactions between reactants present in different phases, typically aqueous and organic phases [20] [18]. The fundamental principle underlying phase-transfer catalysis involves the transport of ionic species across phase boundaries through the formation of ion pairs with lipophilic quaternary ammonium cations [19] [21].

Tetrabutylammonium chloride emerges as the most extensively studied phase-transfer catalyst for epoxy resin synthesis from bisphenol compounds and epichlorohydrin [18] [22]. The mechanism involves initial extraction of hydroxide ions from the aqueous phase into the organic phase through ion pairing with the tetrabutylammonium cation [18]. Once in the organic phase, these hydroxide ions become highly nucleophilic due to their decreased solvation compared to the aqueous environment, leading to enhanced reactivity toward epichlorohydrin [19]. The resulting alkoxide intermediate subsequently undergoes intramolecular cyclization to form the epoxide ring, with the phase-transfer catalyst facilitating the removal of chloride ions back to the aqueous phase [18].

The optimization of phase-transfer catalytic systems requires careful consideration of multiple interrelated parameters, including catalyst loading, phase volume ratios, temperature, and mixing intensity [18] [19]. Research demonstrates that catalyst loadings of 0.1 to 0.5 mole percent relative to the limiting reactant provide optimal performance, with higher loadings showing diminishing returns due to increased viscosity and mass transfer limitations [18]. The aqueous to organic phase ratio critically influences reaction efficiency, with optimal ratios typically ranging from 1:1 to 2:1 depending on the specific reactant concentrations and desired conversion levels [19]. Excessive aqueous phase volumes can lead to dilution effects that reduce the effective concentration of hydroxide ions in the organic phase, while insufficient aqueous phase can limit the buffering capacity needed to maintain optimal pH conditions [18].

Temperature control in phase-transfer catalytic systems involves balancing reaction rate enhancement with potential side reaction formation and catalyst degradation [19] [21]. Optimal operating temperatures typically range from 40 to 65 degrees Celsius, providing sufficient thermal energy to promote the desired epoxidation reaction while minimizing competing reactions such as hydrolysis and polymerization [18]. Higher temperatures can lead to increased volatility of low-boiling components and may promote catalyst decomposition, particularly for thermally sensitive quaternary ammonium salts [19]. The reaction time requirements for phase-transfer catalytic systems generally range from 3 to 8 hours, depending on the specific catalyst system, temperature, and desired conversion level [18].

Aqueous phase pH maintenance represents a critical aspect of phase-transfer catalytic optimization, as the hydroxide ion concentration directly influences the nucleophilicity and availability of the attacking species [18] [19]. Optimal pH values typically range from 12 to 14, providing sufficient hydroxide ion concentration to drive the epoxidation reaction while minimizing potential side reactions [18]. pH values below 11 can result in inadequate hydroxide ion availability, leading to reduced conversion rates and prolonged reaction times [19]. Conversely, extremely high pH values above 14 can promote unwanted side reactions, including substrate degradation and increased formation of oligomeric byproducts [18].

The selection of appropriate phase-transfer catalysts involves consideration of thermal stability, cost, availability, and environmental impact factors [19] [21]. Quaternary ammonium salts with longer alkyl chains generally exhibit superior lipophilicity and enhanced phase-transfer efficiency but may be more expensive and less readily available [18]. Alternative catalyst systems, including phosphonium salts and crown ethers, offer unique advantages in specific applications but have not achieved the widespread adoption of tetrabutylammonium-based systems [19]. Recent developments in environmentally benign phase-transfer catalysts include biodegradable surfactants and recyclable ionic liquid systems that address sustainability concerns while maintaining catalytic efficiency [21].

| Parameter | Optimal Range | Impact on Conversion | Impact on Selectivity |

|---|---|---|---|

| Catalyst Loading (mol%) | 0.1-0.5 | Directly proportional up to 0.5% [18] | Stable across range |

| Aqueous Phase pH | 12-14 | Critical above pH 12 [18] | Decreases below pH 11 |

| Organic to Aqueous Ratio | 1:1 to 2:1 | Optimal at 1.5:1 [19] | Maximum at 1.2:1 |

| Stirring Rate (rpm) | 300-500 | Plateau above 400 rpm [18] | Independent of stirring |

| Temperature (°C) | 40-65 | Exponential increase to 60°C [19] | Decreases above 70°C |

| Reaction Time (hours) | 3-8 | Logarithmic improvement [18] | Stable after 4 hours |

Green Chemistry Approaches

The implementation of green chemistry principles in dipropylene glycol diglycidyl ether synthesis has gained significant momentum driven by environmental regulations, sustainability requirements, and economic considerations [4] [23]. Green chemistry approaches focus on reducing or eliminating the use and generation of hazardous substances throughout the chemical manufacturing process while maintaining or improving product quality and economic viability [24] [5]. These methodologies encompass renewable feedstock utilization, solvent reduction or elimination, energy efficiency improvements, and waste minimization strategies [25] [26].

Biobased epichlorohydrin synthesis represents a fundamental shift toward renewable feedstock utilization in epoxy production [4] [27]. Traditional epichlorohydrin production relies heavily on propylene derived from petroleum cracking, contributing to the overall carbon footprint of epoxy resins [5]. Biobased alternatives utilize glycerol from biodiesel production as the starting material, converting it to epichlorohydrin through a series of chemical transformations that include dehydration, chlorination, and cyclization reactions [27]. This approach reduces dependence on fossil-based feedstocks while providing a valuable outlet for glycerol, a major byproduct of the expanding biodiesel industry [4]. The biobased epichlorohydrin exhibits identical chemical properties to its petroleum-derived counterpart, ensuring seamless integration into existing epoxy synthesis processes without requiring significant process modifications [27].

Hydrogen peroxide-based epoxidation systems offer significant environmental advantages through the elimination of chlorinated intermediates and the generation of water as the sole byproduct [24] [25]. These systems typically employ hydrogen peroxide in combination with organic acids such as formic acid or acetic acid to generate performic or peracetic acid in situ [25]. The epoxidation proceeds through a Prilezhaev reaction mechanism, where the peracid transfers an oxygen atom to the alkene functionality, forming the epoxide ring with concurrent formation of the corresponding carboxylic acid [24]. This approach eliminates the need for chlorinated compounds entirely, significantly reducing the environmental impact and simplifying waste treatment requirements [25].

The optimization of hydrogen peroxide-based epoxidation requires careful control of reaction parameters to maximize conversion while minimizing competing reactions such as hydrolysis and over-oxidation [25] [26]. Temperature control represents a critical factor, with optimal conditions typically ranging from 50 to 70 degrees Celsius to balance reaction rate with peracid stability [25]. Higher temperatures can lead to rapid decomposition of hydrogen peroxide and the formation of unwanted byproducts, while lower temperatures result in unacceptably slow reaction rates [24]. The molar ratio of hydrogen peroxide to alkene functionality critically influences both conversion and selectivity, with optimal ratios typically ranging from 1.1:1 to 1.5:1 depending on the specific substrate and reaction conditions [25].

Enzyme-catalyzed epoxidation represents an emerging technology that offers exceptional selectivity and operates under extremely mild conditions [25]. Lipases and other oxidoreductases can catalyze the formation of epoxides from various substrates using hydrogen peroxide or molecular oxygen as the oxidizing agent [25]. These biocatalytic systems operate at near-neutral pH and moderate temperatures, typically below 40 degrees Celsius, significantly reducing energy requirements compared to traditional chemical methods [24]. The high selectivity of enzymatic systems minimizes byproduct formation and simplifies purification processes, although reaction rates are generally slower than chemical alternatives [25].

Ionic liquid-mediated synthesis provides an innovative approach that combines the advantages of homogeneous catalysis with simplified product separation [28]. Ionic liquids serve as both reaction medium and catalyst, providing a recyclable alternative to traditional organic solvents [29]. These systems typically exhibit negligible vapor pressure, eliminating solvent evaporation concerns and reducing volatile organic compound emissions [28]. The ionic liquid can be easily separated from the product through extraction or distillation and reused multiple times without significant activity loss [29]. Additionally, many ionic liquids demonstrate enhanced thermal stability and chemical inertness compared to conventional solvents, allowing for operation under more aggressive conditions when required [28].

Supercritical carbon dioxide technology represents an advanced green chemistry approach that eliminates the need for organic solvents entirely [23] [30]. In supercritical carbon dioxide systems, the carbon dioxide serves as both reaction medium and separation agent, providing excellent mass transfer properties and eliminating residual solvent concerns [30]. The critical point of carbon dioxide occurs at relatively mild conditions (31.1°C and 73.8 bar), making it accessible for most epoxidation reactions [23]. Product separation is accomplished through simple pressure reduction, allowing the carbon dioxide to return to the gas phase and leaving behind the purified epoxy product [30]. This approach offers exceptional environmental benefits as carbon dioxide is non-toxic, non-flammable, and can be readily recycled [23].

| Green Method | Environmental Benefit | Energy Efficiency | Process Yield (%) | Commercial Readiness |

|---|---|---|---|---|

| Biobased Epichlorohydrin Route | Renewable feedstock utilization [4] | Moderate (60% reduction) | 78-85 [27] | Pilot scale |

| Hydrogen Peroxide Epoxidation | Water as only byproduct [24] | High (75% reduction) | 65-75 [25] | Laboratory scale |

| Enzyme-Catalyzed Synthesis | Biodegradable catalyst system [25] | Very High (85% reduction) | 70-82 [25] | Research phase |

| Ionic Liquid Mediated Process | Recyclable solvent medium [28] | Moderate (55% reduction) | 80-88 [29] | Laboratory scale |

| Supercritical Carbon Dioxide Method | Solvent-free conditions [23] | High (70% reduction) | 72-79 [30] | Development phase |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of dipropylene glycol diglycidyl ether presents numerous technical, economic, and operational challenges that require comprehensive understanding and systematic solutions [8] [31]. These challenges encompass reactor design optimization, heat and mass transfer management, product purification, quality control, and economic viability considerations [32] [9]. Successful industrial implementation demands careful integration of process chemistry, engineering principles, and economic optimization to achieve commercially viable production [8] [33].

Heat management represents one of the most critical challenges in industrial-scale epoxidation processes due to the highly exothermic nature of epoxide formation reactions [8] [34]. The heat of reaction for epichlorohydrin-glycol reactions typically ranges from 80 to 120 kilojoules per mole, requiring efficient heat removal systems to maintain optimal reaction temperatures and prevent thermal runaway conditions [8]. In large-scale reactors, inadequate heat transfer can lead to the formation of hot spots, resulting in reduced product quality, increased byproduct formation, and potential safety hazards [34]. Advanced heat exchanger systems, including internal cooling coils, external heat exchangers, and jacketed reactor designs, are essential for maintaining uniform temperature distribution throughout the reaction mass [8].

The selection of appropriate cooling systems must consider factors such as heat transfer coefficient, fouling tendency, maintenance requirements, and capital costs [8] [34]. Internal cooling coils provide excellent heat transfer rates but may be susceptible to fouling and are difficult to clean or repair [8]. External heat exchangers offer easier maintenance but require additional pumping equipment and may introduce residence time distribution effects that impact product quality [34]. Jacketed reactors provide good temperature control for moderately exothermic reactions but may be inadequate for highly exothermic systems or large reactor volumes [8].

Mass transfer limitations become increasingly significant as reactor size increases, affecting reaction rates, product selectivity, and overall process efficiency [8] [35]. The scale-up of mixing systems requires careful consideration of fluid dynamics, power consumption, and mixing efficiency to ensure adequate mass transfer throughout the reactor volume [8]. Computational fluid dynamics modeling has become an essential tool for optimizing mixer design and predicting mixing performance in large-scale reactors [35]. Different mixing technologies, including mechanical agitators, static mixers, and ultrasonic systems, offer various advantages depending on the specific process requirements [8].

The relationship between mixing intensity and reaction performance is complex, with optimal mixing conditions depending on the reaction kinetics, viscosity changes during reaction, and heat transfer requirements [35]. Insufficient mixing can lead to concentration gradients that reduce reaction rates and selectivity, while excessive mixing may cause unnecessary energy consumption and potential equipment wear [8]. The formation of dead zones within large reactors represents a particular concern, as these regions experience inadequate mixing and may accumulate unreacted materials or produce off-specification products [35].

Catalyst separation and recovery present significant challenges in industrial epoxidation processes, particularly for heterogeneous catalyst systems [8] [31]. The efficient separation of solid catalysts from liquid reaction products requires appropriate filtration or centrifugation equipment that can handle the specific particle size distribution and chemical properties of the catalyst [31]. Catalyst deactivation over time necessitates regular replacement or regeneration, adding to operational costs and complexity [8]. The development of magnetic separation techniques offers promising solutions for catalyst recovery, particularly for metal-containing catalysts that can be modified with magnetic nanoparticles [35].

Product purification represents another significant challenge in industrial-scale production, as the removal of unreacted starting materials, byproducts, and catalyst residues requires sophisticated separation techniques [8] [9]. Multi-stage distillation processes are commonly employed for epoxy purification, but the thermal sensitivity of epoxides limits the operating temperatures and may require vacuum distillation systems [9]. The presence of chlorinated compounds in traditional epichlorohydrin-based processes necessitates specialized equipment and waste treatment facilities to handle these materials safely and in compliance with environmental regulations [8].

Quality control systems for industrial epoxy production must ensure consistent product specifications while monitoring critical parameters such as epoxy equivalent weight, viscosity, color, and impurity levels [31] [9]. Real-time monitoring systems using near-infrared spectroscopy, chromatographic analysis, and other analytical techniques enable rapid quality assessment and process adjustments [9]. The implementation of statistical process control methods helps identify trends and variations that may indicate equipment problems or process drift [31].

Economic viability considerations encompass raw material costs, energy consumption, labor requirements, capital investment, and market pricing dynamics [31] [36]. Raw material costs typically represent 60 to 70 percent of total production costs for epoxy manufacturing, making supply chain management and pricing negotiations critical success factors [31]. Energy costs, including heating, cooling, and electrical power, can account for 10 to 15 percent of production costs, emphasizing the importance of energy efficiency optimization [36]. Labor costs vary significantly by geographic region but generally represent 5 to 10 percent of total costs for highly automated processes [31].

The volatility of raw material prices, particularly for petroleum-derived feedstocks, presents ongoing challenges for economic planning and profitability [37] [31]. Long-term supply contracts and strategic inventory management can help mitigate price volatility, but these approaches require careful balance between cost stability and working capital requirements [31]. The development of alternative feedstock sources, including biobased materials, offers potential for reduced price volatility and improved sustainability but may require additional capital investment and process modifications [36].

| Challenge Category | Specific Issue | Impact Severity | Proposed Solution | Implementation Cost |

|---|---|---|---|---|

| Heat Management | Exothermic reaction control [8] | High | Advanced heat exchanger systems | High |

| Mass Transfer Limitations | Mixing efficiency in large reactors [35] | Medium | Computational fluid dynamics optimization | Medium |

| Catalyst Separation | Heterogeneous catalyst recovery [31] | High | Magnetic separation techniques | Medium |

| Product Purification | Removal of chlorinated byproducts [9] | Medium | Multi-stage distillation processes | High |

| Process Scale-up | Reactor design optimization [8] | High | Modular reactor design | Very High |

| Economic Viability | Raw material cost volatility [37] | Medium | Long-term supply contracts | Low |

The integration of advanced process control systems, including distributed control systems and model predictive control algorithms, has become essential for managing the complexity of industrial-scale epoxy production [8] [38]. These systems enable real-time optimization of operating conditions, early detection of process upsets, and coordination of multiple unit operations to maximize overall efficiency [38]. The implementation of Industry 4.0 technologies, including Internet of Things sensors, artificial intelligence, and machine learning algorithms, offers additional opportunities for process optimization and predictive maintenance [38].

Environmental compliance represents an increasingly important consideration in industrial epoxy production, with regulations governing air emissions, wastewater discharge, and waste disposal becoming more stringent [37] [33]. The implementation of pollution prevention strategies, including solvent recovery systems, waste minimization techniques, and cleaner production technologies, helps ensure regulatory compliance while reducing environmental impact and operating costs [33]. Life cycle assessment methodologies provide valuable tools for evaluating the environmental impact of different production approaches and identifying opportunities for improvement [37].

The successful scale-up of dipropylene glycol diglycidyl ether production requires a comprehensive approach that addresses technical, economic, and environmental considerations through systematic engineering analysis and optimization [8] [39]. Pilot-scale testing and demonstration projects play crucial roles in validating process performance and identifying potential issues before full-scale implementation [39]. The integration of sustainability principles, including energy efficiency, waste reduction, and renewable feedstock utilization, has become essential for long-term commercial viability and regulatory compliance [37] [33].

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Plastics Material and Resin Manufacturing

Oxirane, 2,2'-[oxybis[(methyl-2,1-ethanediyl)oxymethylene]]bis-: ACTIVE

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4